2-萘甲醇,7-甲氧基-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

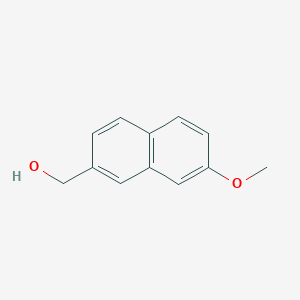

“2-Naphthalenemethanol, 7-methoxy-” is a chemical compound that is a derivative of methanol where one of the methyl hydrogens has been replaced by a (2-naphthyl) group . It is also known by other names such as α-Methyl-2-naphthalenemethanol, 1-(2-Naphthyl)ethanol, Methyl 2-naphtylcarbinol, β-Naphthyl methyl carbinol, 2-Naphthalenemethanol, α-methyl-, 1-(Naphthalen-2-yl)ethanol, and α-methylnaphthalene-2-methanol .

Synthesis Analysis

The synthesis of “2-Naphthalenemethanol, 7-methoxy-” involves several steps. One method involves the reaction of 2-methoxynaphthalene (nerolin) with acetyl chloride in the presence of anhydrous aluminum chloride . Another method involves the reaction of 2-Naphthalenecarboxaldehyde,7-methoxy-(9CI) to produce the desired compound . It’s important to note that these are just a few of the possible synthetic routes and there may be other methods available .

Molecular Structure Analysis

The molecular formula of “2-Naphthalenemethanol, 7-methoxy-” is C12H12O . The molecular weight is 172.2231 . The structure of the compound can be viewed using various tools .

Chemical Reactions Analysis

The chemical reactions involving “2-Naphthalenemethanol, 7-methoxy-” are complex and can vary depending on the conditions and reagents used. For example, it has been used as a marker in the determination of critical micelle concentration of anionic surfactants . It was also used in the synthesis of acetate protected xylosides .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Naphthalenemethanol, 7-methoxy-” include a molecular weight of 158.2, a melting point of 79-81 °C, a boiling point of 178°C/12mmHg, and a density of 0.9887 . It is a white to light yellow powder to crystal in appearance .

科学研究应用

光化学生成和反应性

Arumugam 和 Popik (2009) 的研究深入探讨了由 3-羟基-2-萘甲醇及其衍生物生成邻萘醌甲基的光化学过程。该过程涉及在辐照后有效脱水,导致形成异构萘醌甲基。这些中间体在水溶液中表现出快速水合,并且可以与各种亲核试剂发生反应,为不同的化学合成提供了途径 (Arumugam & Popik, 2009)。

生物分子的光敏保护

Kulikov、Arumugam 和 Popik (2008) 使用 (3-羟基-2-萘基)甲基研究了醇、酚和羧酸的光敏保护。他们的研究表明,辐照后底物会快速释放,这对于在合成过程中保护敏感的生物分子至关重要 (Kulikov et al., 2008)。

催化和合成

Yadav 和 Salunke (2013) 探索了 2-萘酚的催化甲基化以生产 2-甲氧基萘,这是制造萘普生等抗炎药的关键中间体。他们的工作突出了绿色试剂和催化剂的使用,为药物合成提供了环保的替代方案 (Yadav & Salunke, 2013)。

萘醌衍生物的化学和药理学

Mbaveng 和 Kuete (2014) 对 7-甲基朱格隆(萘醌的衍生物)进行了全面综述,指出了它的抗菌、抗真菌、抗癌和其他药理活性。这篇综述强调了萘醌衍生物在药物开发和治疗中的潜力 (Mbaveng & Kuete, 2014)。

荧光研究和生化相互作用

Ghosh、Rathi 和 Arora (2016) 研究了源自萘和牛血清白蛋白 (BSA) 的荧光探针之间的相互作用,揭示了结合机制和这些化合物在生化分析中的潜力 (Ghosh et al., 2016)。

作用机制

Target of Action

It is structurally similar to certain compounds that have been found to inhibit the fatty acid amide hydrolase (faah) enzyme . FAAH is responsible for the degradation of endocannabinoids, which are involved in various physiological processes such as appetite, cognition, anxiety, mood, and pain .

Mode of Action

This inhibition could potentially increase the levels of endocannabinoids in the body, leading to enhanced endocannabinoid signaling .

Biochemical Pathways

This could potentially impact various physiological processes regulated by endocannabinoids .

Result of Action

If it does act as a faah inhibitor, it could potentially lead to an increase in endocannabinoid signaling, which could have various physiological effects depending on the specific endocannabinoid pathways involved .

安全和危害

“2-Naphthalenemethanol, 7-methoxy-” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

属性

IUPAC Name |

(7-methoxynaphthalen-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-14-12-5-4-10-3-2-9(8-13)6-11(10)7-12/h2-7,13H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZRHHVGMGJQJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC(=C2)CO)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5665-20-3 |

Source

|

| Record name | (7-methoxynaphthalen-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

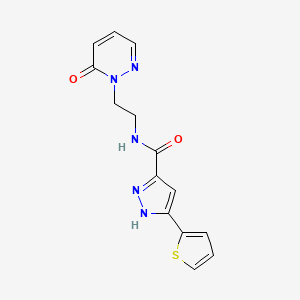

![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-(6-cyclopropylpyrimidin-4-yl)methanone](/img/structure/B2892858.png)

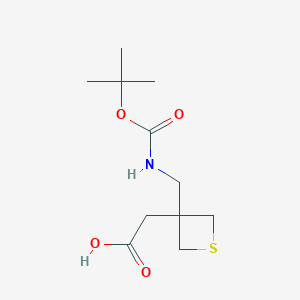

![5-((3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2892865.png)

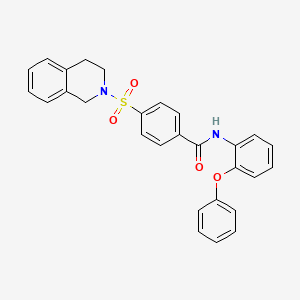

![N-(1,3-benzodioxol-5-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2892871.png)

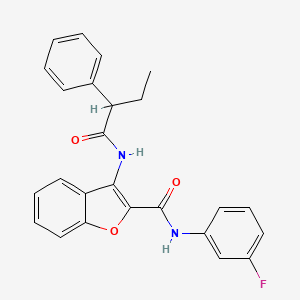

![1-(Mesitylsulfonyl)-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2892872.png)

![2,4-dichloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2892874.png)

![4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid](/img/structure/B2892876.png)

![4-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2892877.png)